![molecular formula C20H14BrN3O2 B11585704 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B11585704.png)

5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

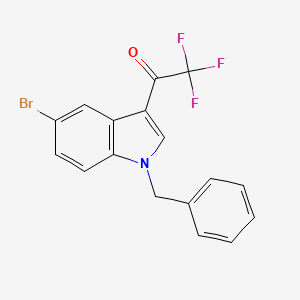

5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril ist eine komplexe organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung weist eine einzigartige Struktur auf, die einen Indol-Kern mit einem Pyran-Ring, einer Bromphenyl-Gruppe und einer Carbonitril-Gruppe kombiniert, was sie zu einem interessanten Gegenstand in der medizinischen Chemie und pharmazeutischen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorprodukten ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann mit Hilfe der Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton in Gegenwart eines sauren Katalysators beinhaltet.

Einführung der Bromphenyl-Gruppe: Die Bromphenyl-Gruppe kann durch eine Bromierungsreaktion mit Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel eingeführt werden.

Bildung des Pyran-Rings: Der Pyran-Ring kann durch eine Cyclisierungsreaktion gebildet werden, die das Indol-Derivat und einen geeigneten Aldehyd oder Keton unter basischen Bedingungen beinhaltet.

Einführung der Carbonitril-Gruppe: Die Carbonitril-Gruppe kann durch eine nucleophile Substitutionsreaktion mit einer geeigneten Cyanidquelle eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Fließreaktoren und automatisierter Syntheseplattformen umfassen, um den Prozess zu optimieren und die Produktionskosten zu senken .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Formation of the Pyrano Ring: The pyrano ring can be formed through a cyclization reaction involving the indole derivative and an appropriate aldehyde or ketone under basic conditions.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile (Amine, Thiole), polare aprotische Lösungsmittel, erhöhte Temperaturen.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Interaktion mit Rezeptoren: Modulation der Aktivität von Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle.

Veränderung der Genexpression: Beeinflussung der Expression von Genen, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-essigsäure: Ein Pflanzenhormon mit einer ähnlichen Indol-Kernstruktur.

5-Fluor-3-phenyl-1H-indol-2-carbonyl-Derivate: Verbindungen mit antiviraler Aktivität und ähnlichen strukturellen Merkmalen.

4-substituierte Indol-Derivate: Verbindungen mit verschiedenen biologischen Aktivitäten, einschließlich antikanzerogener und antimikrobieller Eigenschaften.

Einzigartigkeit

5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indol-3-carbonitril ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Pyran-Rings und der Bromphenyl-Gruppe erhöht sein Potenzial für diverse chemische Reaktionen und biologische Aktivitäten, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C20H14BrN3O2 |

|---|---|

Molekulargewicht |

408.2 g/mol |

IUPAC-Name |

5-acetyl-2-amino-4-(4-bromophenyl)-4H-pyrano[3,2-b]indole-3-carbonitrile |

InChI |

InChI=1S/C20H14BrN3O2/c1-11(25)24-16-5-3-2-4-14(16)19-18(24)17(15(10-22)20(23)26-19)12-6-8-13(21)9-7-12/h2-9,17H,23H2,1H3 |

InChI-Schlüssel |

HXZITPILKSKMLO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-(4-chlorobenzyl)-2-[4-(methylsulfanyl)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585630.png)

![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11585633.png)

![(6Z)-3-(3,4-dimethoxyphenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585636.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B11585638.png)

![5-{[4-(4-Tert-butylphenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11585639.png)

![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11585642.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11585645.png)

![1-benzoyl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11585647.png)

![ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585655.png)

![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11585656.png)

![6-(butylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11585667.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585673.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11585687.png)